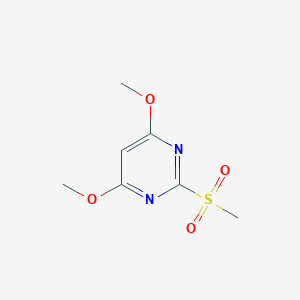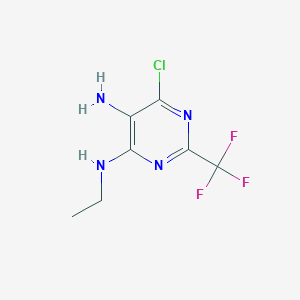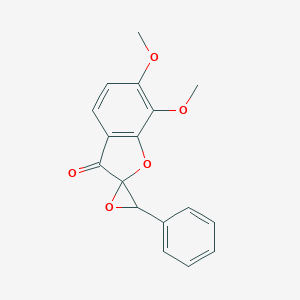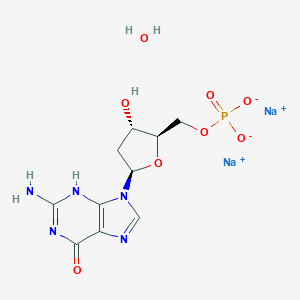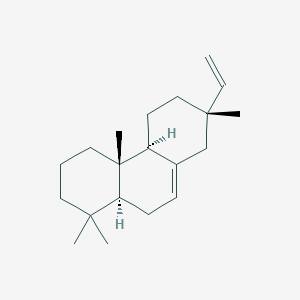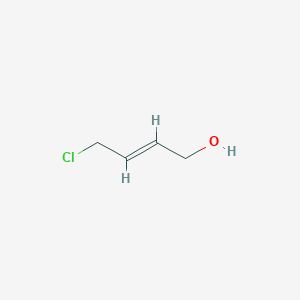
trans-4-Chloro-2-butene-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated butenes can involve electrooxidative methods as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where an electrooxidative double ene-type chlorination was used . This process was conducted at room temperature and involved a two-layer solvent system. The functional group present in the molecule affected the outcome of the reaction, suggesting that the synthesis of trans-4-Chloro-2-butene-1-OL could be influenced by similar factors.
Molecular Structure Analysis
The molecular structure of chlorinated butenes can be complex, and the presence of chlorine atoms can lead to the formation of various isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene resulted in different isomeric forms . This indicates that the molecular structure of trans-4-Chloro-2-butene-1-OL would likely exhibit isomerism as well.
Chemical Reactions Analysis
Chlorinated butenes can undergo a variety of chemical reactions. For example, trans-1-chloro-2-butene reacts with solutions of alkali metals in liquid ammonia to yield several products, including trans-2-butene and various dienes . The reactivity of chlorinated butenes with π-bonds was also demonstrated, where stereospecific addition reactions occurred . These findings suggest that trans-4-Chloro-2-butene-1-OL could participate in similar addition reactions and potentially form complex products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes can be influenced by their molecular structure and the type of chemical reactions they undergo. The reaction of chlorine atoms with cis- and trans-2-butene was studied, and the product yields were found to depend on the total pressure, indicating that the physical conditions can significantly affect the outcome of reactions involving chlorinated butenes . This suggests that the properties of trans-4-Chloro-2-butene-1-OL would also be sensitive to reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethylene Dimerization and Alphabutol Optimization
One significant area of research involving trans-4-Chloro-2-butene-1-OL is its role in the ethylene dimerization process, particularly in the optimization of Alphabutol technology. Ethylene dimerization is a critical industrial process for producing Butene-1, a key monomer used in the manufacture of polyethylene. Alphabutol technology, a method for ethylene dimerization, is under continuous development to enhance the selectivity and efficiency of Butene-1 production. Research focuses on improving operational processes to minimize fouling, which remains an inadequately addressed issue in literature, suggesting opportunities for further advancements in this technology (Alenezi, Manan, & Zaidel, 2019).
Gas Separations Using Ionic Liquid Membranes
Another research domain involves the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, a process that could be indirectly related to the applications of trans-4-Chloro-2-butene-1-OL through its potential interactions with different gas molecules during separation processes. SILMs demonstrate superior performance over standard polymers in separating gas mixtures like CO2/N2 and CO2/CH4, which is crucial for environmental management and the chemical industry. This research outlines the benchmarks for SILM performance, suggesting areas for future studies to enhance gas separation technologies (Scovazzo, 2009).
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene has explored the selective production of various industrial intermediates, including trans/cis-cyclohexane-1,2-diol and cyclohex-2-en-1-ol. Controllable oxidation reactions have significant value in synthesizing specific products for industrial and academic applications. Advances in selective oxidation processes offer insights into optimizing reactions to yield targeted products efficiently, which might involve or relate to the functional groups present in trans-4-Chloro-2-butene-1-OL (Cao et al., 2018).
Degradation of Dichloropropenes in Soil
The study of the degradation of cis- and trans-1,3-dichloropropenes in soil, which are used as nematocides, provides insight into the environmental behavior and fate of similar chlorinated compounds, potentially including trans-4-Chloro-2-butene-1-OL. Understanding the rates of degradation and factors affecting these rates is crucial for assessing the environmental impact of such chemicals. This research highlights the rapid biodegradation of chloroallyl alcohols in soil, indicating the importance of environmental studies in the management of chemical pollutants (Dijk, 1974).
Safety And Hazards
The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Chloro-2-butene-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

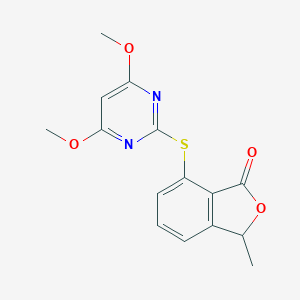
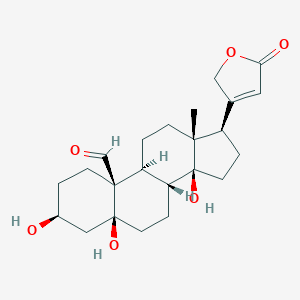
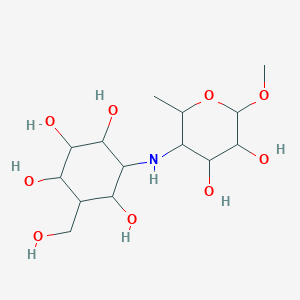
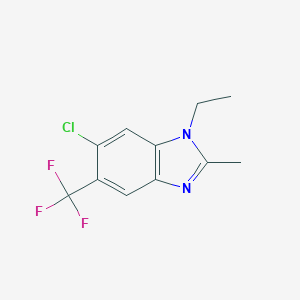
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
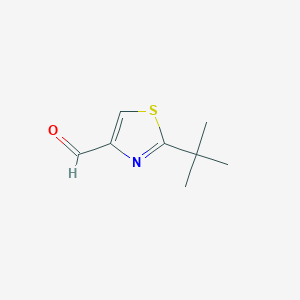
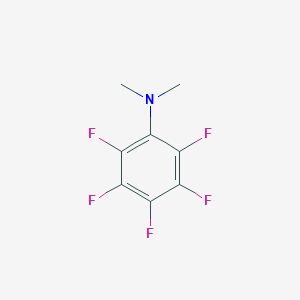
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
